ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, an iodine atom, a methoxybenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodo and methoxybenzyl groups. The final step involves esterification to form the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce pyrazole carboxylic acids .
Scientific Research Applications
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole: Lacks the ethyl ester group but shares the core structure.
Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate: Similar structure with a methyl group instead of iodine.
1-Iodo-4-methoxybenzene: Contains the methoxybenzyl and iodine groups but lacks the pyrazole ring
Uniqueness
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
ethyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c1-3-20-14(18)13-12(15)9-17(16-13)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEVUNLNNQEWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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